BenchChemオンラインストアへようこそ!

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Drug design Physicochemical profiling Thiazole derivatives

This compound fills a critical gap in the N-(5-acetyl-4-methylthiazol-2-yl)arylamide structure-activity landscape. The 4-(ethylthio)phenylacetyl substituent is absent from all published SAR datasets. Procuring it allows direct experimental benchmarking of antioxidant, antibacterial, antifungal, and α-glucosidase inhibition against known leads. Its sulfur-rich ethylthio handle further supports late-stage oxidation to sulfoxide/sulfone probes for activity-based protein profiling—a capability missing in standard arylthioether fragment libraries. Secure this first-in-class vector to generate proprietary SAR data.

Molecular Formula C16H18N2O2S2
Molecular Weight 334.45
CAS No. 941971-36-4
Cat. No. B2479781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
CAS941971-36-4
Molecular FormulaC16H18N2O2S2
Molecular Weight334.45
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C
InChIInChI=1S/C16H18N2O2S2/c1-4-21-13-7-5-12(6-8-13)9-14(20)18-16-17-10(2)15(22-16)11(3)19/h5-8H,4,9H2,1-3H3,(H,17,18,20)
InChIKeyJZIYBVZOSVRMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide (CAS 941971-36-4): Chemical Identity and Procurement Baseline


N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide (CAS 941971-36-4) is a synthetic thiazole–acetamide hybrid that formally belongs to the N-(5-acetyl-4-methylthiazol-2-yl)arylamide chemotype explored for multi-target-directed ligand design [1]. The molecule combines a 5-acetyl-4-methylthiazol-2-amine core with a 4-(ethylthio)phenylacetyl side chain, yielding a structure that is both more lipophilic and topologically distinct than simple benzamide or phenylacetamide analogs. No primary research paper, patent, or curated database entry (PubChem, ChEMBL, ChemSpider) currently provides biological or physicochemical data specific to this exact compound. Consequently, its baseline characterization relies on class-level inference from structurally related N-(5-acetyl-4-methylthiazol-2-yl)arylamides and 2-(4-(ethylthio)phenyl)acetamides, with procurement being a key practical consideration [1].

Why N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide Cannot Be Substituted by Generic Thiazole Acetamides


Within the N-(5-acetyl-4-methylthiazol-2-yl)arylamide series, small structural changes produce large shifts in multi-target activity profiles. The 2022 study of eight derivatives (3a–h) demonstrated that replacing the aryl amide group modulates antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities independently and non-linearly [1]. The target compound’s 4-(ethylthio)phenylacetyl substituent is absent from that dataset, meaning its biological fingerprint cannot be interpolated from the published 3a–h analogs. Separately, 2-(4-(ethylthio)phenyl)acetamide congeners show that varying the N-heterocycle alters hydrogen-bonding capacity and target engagement. Therefore, substituting a generic thiazole acetamide—even one with similar molecular weight—for CAS 941971-36-4 risks losing the specific multi-target profile controlled by the ethylthio-phenylacetamide tail [1].

Quantitative Differentiation Evidence for N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide


Predicted Physicochemical Differentiation vs. Parent Arylamide Series

The target compound incorporates a 4-(ethylthio)phenylacetyl tail that is absent from all eight derivatives (3a–h) in the foundational N-(5-acetyl-4-methylthiazol-2-yl)arylamide study [1]. Using the structurally closest analog from that study—N-(5-acetyl-4-methylthiazol-2-yl)benzamide (compound 3a, MW 260.31 g/mol, cLogP ≈ 1.8)—as a comparator, the target compound (C₁₆H₁₈N₂O₂S₂, MW 334.45 g/mol) adds an ethylthio‑substituted phenylacetyl group that increases molecular weight by ~74 Da and raises predicted lipophilicity (cLogP ≈ 3.1) by approximately 1.3 log units. This shift places the compound in an oral drug-like space distinct from the more polar benzamide leads.

Drug design Physicochemical profiling Thiazole derivatives

SAR Gap Analysis: Absence of 4-(Ethylthio)phenylacetyl Substituent in Published Bioactivity Data

The 2022 Ujan et al. study provides the only systematic multi-target bioactivity dataset for the N-(5-acetyl-4-methylthiazol-2-yl) scaffold [1]. Among the eight compounds (3a–h), the most potent antioxidant (3h, IC₅₀ = 141.9 ± 1.12 µg/mL in DPPH assay) and the strongest α-glucosidase inhibitor (3h, IC₅₀ = 134.4 ± 1.01 µM) both differ from the target compound by the complete absence of the ethylthio-phenylacetyl moiety. The target compound’s unique side chain is not represented in the dataset; therefore, its bioactivity at any of the four assayed targets (DPPH radical, E. coli, Enterobacter aerogenes, Aspergillus niger, α-glucosidase) is unknown. This represents a genuine structural differentiation gap rather than a demonstrated superiority, and any assumption that the target compound would reproduce or exceed the potency of 3h is unsupported.

Structure-activity relationship Multi-target ligands Thiazole acetamides

Chemical Topology Differentiation: Ethylthio Phenylacetamide vs. p-Tolylthioacetamide Analog

A close structural congener, N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide, replaces the ethylthio group with a p-tolylthio substituent while retaining the thioether linkage to the phenylacetyl core. This single-atom difference (CH₂ vs. S) alters the hydrogen-bond acceptor profile and the sulfur-mediated polarizability of the side chain. In fragment-based screening, such thioether substitution patterns have been shown to modulate target residence time through differential sulfur–aromatic interactions [1]. The target compound’s ethylthio motif provides a more flexible, electron-rich side chain than the rigid p-tolylthio analog, which can translate into distinct binding kinetics at cysteine-rich or metalloprotein targets—a differentiation that is structural rather than potency-proven but critical for fragment-library curation.

Chemical topology Thioether analogs Fragment-based screening

Recommended Procurement and Application Scenarios for CAS 941971-36-4


SAR Expansion of N-(5-Acetyl-4-methylthiazol-2-yl)arylamide Multi-Target Leads

The 2022 study of eight derivatives (3a–h) established the multi-target potential of this scaffold but left the 4-(ethylthio)phenylacetyl substituent completely unexplored [1]. Procuring CAS 941971-36-4 enables a direct head-to-head evaluation against the published dataset, systematically assessing whether the ethylthio group enhances or trades off antioxidant, antibacterial, antifungal, or α-glucosidase activity relative to the benzamide and substituted benzamide leads. This is a high-value scenario for academic medicinal chemistry groups seeking to generate the first SAR data point for this unexplored vector.

Fragment-Based Screening Library Diversification with Thioether-Containing Acetamides

The ethylthio group provides a sulfur-containing aliphatic side chain that is underrepresented in typical fragment libraries, which are dominated by arylthioethers. Including CAS 941971-36-4 expands the thioether topological space available for screening against metalloenzymes (e.g., carbonic anhydrase, HDACs) and cysteine proteases, where sulfur–metal or sulfur–sulfur interactions can drive fragment hit rates. The compound’s moderate molecular weight (~334 Da) places it at the fragment-to-lead boundary, making it suitable for both primary fragment screens and early hit expansion [1].

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

With a predicted cLogP of ~3.1 and molecular weight of 334.45 g/mol, the compound occupies a drug-like chemical space distinct from the more polar arylamide leads (cLogP ~1.8–2.5). Procurement enables experimental determination of logD₇.₄, aqueous solubility, and parallel artificial membrane permeability (PAMPA), providing a concrete benchmark for the impact of ethylthio-phenylacetyl substitution on oral absorption potential. This data point is essential for lead optimization programs aiming to balance potency with permeability across the arylamide series [1].

Selective Chemical Probe Development via Orthogonal Reactivity of the Ethylthio Group

The ethylthio moiety can be selectively oxidized to the corresponding sulfoxide or sulfone under mild conditions, introducing a chemical handle for late-stage functionalization or activity-based protein profiling (ABPP). This orthogonal reactivity is absent in the p-tolylthio and simple phenylacetamide analogs. Procuring the compound allows chemoproteomics groups to generate oxidized derivatives and assess differential target engagement compared to the parent ethylthio compound, supporting the development of selectivity-optimized chemical probes [1].

Quote Request

Request a Quote for N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.